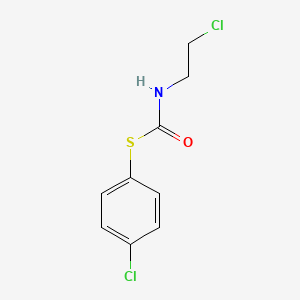
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester is an organic compound with the molecular formula C9H9Cl2NOS It is a derivative of thiocarbamic acid and is characterized by the presence of both chloroethyl and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester typically involves the reaction of 2-chloroethyl isothiocyanate with p-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques such as distillation or recrystallization to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiocarbamic acid and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products
Nucleophilic Substitution: Products include substituted thiocarbamates.
Oxidation: Products include sulfoxides and sulfones.
Hydrolysis: Products include thiocarbamic acid and p-chlorophenol.
Applications De Recherche Scientifique
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethylthiocarbamic acid, S-phenyl ester
- 2-Chloroethylthiocarbamic acid, S-methyl ester
- 2-Chloroethylthiocarbamic acid, S-ethyl ester
Uniqueness
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
22039-90-3 |
|---|---|
Formule moléculaire |
C9H9Cl2NOS |
Poids moléculaire |
250.14 g/mol |
Nom IUPAC |
S-(4-chlorophenyl) N-(2-chloroethyl)carbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c10-5-6-12-9(13)14-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
Clé InChI |
KHKHBGRLFYDZKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC(=O)NCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















